molecular formula C9H10N4O B14662088 5-(4-methoxyphenyl)-1-methyl-1H-tetrazole CAS No. 43131-46-0

5-(4-methoxyphenyl)-1-methyl-1H-tetrazole

Cat. No.: B14662088
CAS No.: 43131-46-0
M. Wt: 190.20 g/mol
InChI Key: JITUWBFYZBPDCZ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1-methyl-1H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a 4-methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-1-methyl-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with methyl isocyanate, followed by cyclization with sodium azide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1-methyl-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-1-methyl-1H-tetrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-1-methyl-1H-tetrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Uniqueness

5-(4-Methoxyphenyl)-1-methyl-1H-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical and biological properties compared to indole and imidazole derivatives. The presence of the tetrazole ring can enhance the compound’s stability and reactivity, making it a valuable scaffold in drug design and materials science .

Properties

CAS No.

43131-46-0

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1-methyltetrazole

InChI

InChI=1S/C9H10N4O/c1-13-9(10-11-12-13)7-3-5-8(14-2)6-4-7/h3-6H,1-2H3

InChI Key

JITUWBFYZBPDCZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)C2=CC=C(C=C2)OC

Origin of Product

United States

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